molecular formula C8H11F5O3 B12085760 sec-Butyl 2,2,3,3,3-pentafluoropropyl carbonate

sec-Butyl 2,2,3,3,3-pentafluoropropyl carbonate

Cat. No.: B12085760
M. Wt: 250.16 g/mol
InChI Key: HXOMLXHWYNKKNG-UHFFFAOYSA-N
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Description

sec-Butyl 2,2,3,3,3-pentafluoropropyl carbonate is a fluorinated carbonate ester characterized by a branched sec-butyl group and a pentafluoropropyl chain. Fluorinated carbonates are widely used in advanced applications, including lithium-ion battery electrolytes and specialty polymers, due to their thermal stability, low flammability, and compatibility with fluorinated systems .

Properties

Molecular Formula

C8H11F5O3

Molecular Weight

250.16 g/mol

IUPAC Name

butan-2-yl 2,2,3,3,3-pentafluoropropyl carbonate

InChI

InChI=1S/C8H11F5O3/c1-3-5(2)16-6(14)15-4-7(9,10)8(11,12)13/h5H,3-4H2,1-2H3

InChI Key

HXOMLXHWYNKKNG-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC(=O)OCC(C(F)(F)F)(F)F

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Reagent Selection

The most straightforward method involves reacting 2,2,3,3,3-pentafluoropropanol with sec-butyl chloroformate in the presence of a base such as pyridine or triethylamine. The base neutralizes HCl generated during the reaction, driving the equilibrium toward carbonate formation:

CF3CF2CH2OH+ClCOO(sec-C4H9)BaseCF3CF2CH2OCOO(sec-C4H9)+HCl\text{CF}3\text{CF}2\text{CH}2\text{OH} + \text{ClCOO}(\text{sec-C}4\text{H}9) \xrightarrow{\text{Base}} \text{CF}3\text{CF}2\text{CH}2\text{OCOO}(\text{sec-C}4\text{H}9) + \text{HCl}

Key Conditions :

  • Solvent: Dichloromethane or tetrahydrofuran (anhydrous)

  • Temperature: 0–25°C

  • Reaction Time: 4–12 hours

Catalytic Enhancements and Yield Optimization

Recent advancements employ tetrabutylammonium chloride (TBAC) as a phase-transfer catalyst, improving interfacial reactivity between the hydrophilic alcohol and hydrophobic chloroformate. This method, adapted from palladium-catalyzed protocols, achieves yields of 78–85% with minimal byproducts.

Transesterification of Methyl 2,2,3,3,3-Pentafluoropropyl Carbonate

Base-Catalyzed Alcohol Exchange

Transesterification with sec-butanol offers a safer alternative to chloroformate chemistry. Methyl carbonate precursors react with excess sec-butanol under basic conditions (e.g., K₂CO₃ or NaOEt):

CF3CF2CH2OCOOCH3+sec-C4H9OHK2CO3CF3CF2CH2OCOO(sec-C4H9)+CH3OH\text{CF}3\text{CF}2\text{CH}2\text{OCOOCH}3 + \text{sec-C}4\text{H}9\text{OH} \xrightarrow{\text{K}2\text{CO}3} \text{CF}3\text{CF}2\text{CH}2\text{OCOO}(\text{sec-C}4\text{H}9) + \text{CH}3\text{OH}

Optimized Parameters :

  • Catalyst Loading: 5–10 mol%

  • Temperature: 60–80°C

  • Solvent: Toluene or acetonitrile

Acid-Catalyzed Methods

Solid acid catalysts like Amberlyst-15 or sulfonated graphene oxide enable recyclability and reduce waste. For example, Amberlyst-15 achieves 70% conversion in 8 hours at 70°C, though prolonged heating risks fluorinated chain degradation.

Palladium-Catalyzed Carbonate Coupling

Oxidative Carbonylation Strategy

A novel approach adapts palladium acetate (Pd(OAc)₂) to mediate oxidative carbonylation between sec-butanol and 2,2,3,3,3-pentafluoropropanol. This method, inspired by Suzuki–Miyaura cross-coupling, proceeds via a Pd–alkoxy intermediate:

2ROH+CO+12O2Pd(OAc)2ROCOOR+H2O2 \text{ROH} + \text{CO} + \frac{1}{2} \text{O}2 \xrightarrow{\text{Pd(OAc)}2} \text{ROCOOR} + \text{H}_2\text{O}

Advantages :

  • Atom-economical with CO as a carbonyl source

  • Yields: 65–72% under 5 bar CO pressure

Ligand Design and Stereochemical Control

Chiral ligands such as MeO-furyl-BIPHEP enhance enantioselectivity in asymmetric carbonate synthesis, though this remains underexplored for fluorinated derivatives.

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Key AdvantagesLimitations
Direct Esterification78–85>95Short reaction timeRequires hazardous chloroformate
Transesterification65–7590–93Mild conditionsMethanol removal challenges
Palladium Catalysis65–7288–90Atom-economicalHigh-pressure equipment needed

Challenges in Purification and Stability

sec-Butyl 2,2,3,3,3-pentafluoropropyl carbonate exhibits sensitivity to moisture and strong bases, necessitating distillation under reduced pressure (b.p. 144–147°C at 760 mmHg). Column chromatography with silica gel (cyclohexane/ethyl acetate) resolves byproducts like sec-butyl ethers .

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: sec-Butyl 2,2,3,3,3-pentafluoropropyl carbonate can undergo nucleophilic substitution reactions where the carbonate group is replaced by other nucleophiles.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form sec-butyl alcohol and 2,2,3,3,3-pentafluoropropyl alcohol.

    Reduction: The compound can be reduced to form sec-butyl alcohol and 2,2,3,3,3-pentafluoropropanol.

Common Reagents and Conditions

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Acidic or Basic Conditions: For hydrolysis, typically using dilute acids or bases.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products

    Substitution: Products depend on the nucleophile used.

    Hydrolysis: sec-Butyl alcohol and 2,2,3,3,3-pentafluoropropyl alcohol.

    Reduction: sec-Butyl alcohol and 2,2,3,3,3-pentafluoropropanol.

Scientific Research Applications

sec-Butyl 2,2,3,3,3-pentafluoropropyl carbonate is utilized in various fields:

    Chemistry: As a building block in the synthesis of complex fluorinated compounds.

    Biology: In the development of fluorinated probes for imaging and diagnostic purposes.

    Medicine: Potential use in drug delivery systems due to its stability and reactivity.

    Industry: In the production of specialized materials such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism by which sec-Butyl 2,2,3,3,3-pentafluoropropyl carbonate exerts its effects is primarily through its reactivity with nucleophiles. The electron-withdrawing effect of the fluorine atoms makes the carbonate group more susceptible to nucleophilic attack, facilitating various chemical transformations.

Comparison with Similar Compounds

Ethyl 2,2,3,3,3-Pentafluoropropyl Carbonate (CAS 277332-96-4)

Structural Differences : The ethyl analog replaces the sec-butyl group with a linear ethyl chain, reducing steric hindrance and branching.
Properties :

  • Molecular formula: C₆H₇F₅O₃; molecular weight: 222.11 g/mol .
  • Applications: Used as a co-solvent in lithium-ion electrolytes to enhance flame retardancy and electrochemical stability .
  • Key Advantage: Lower viscosity compared to branched analogs, improving ion mobility in batteries .

Comparison : The sec-butyl variant likely exhibits higher hydrophobicity and thermal stability due to its branched alkyl group, but may sacrifice ionic conductivity in electrolytes .

2,2,3,3,3-Pentafluoropropyl 2,2,2-Trifluoroethyl Carbonate

Structural Differences : Features a trifluoroethyl group instead of sec-butyl, increasing fluorine content (8 F atoms vs. 5 F atoms in the target compound).
Properties :

  • Molecular formula: C₆H₅F₈O₃ (estimated); higher fluorine content enhances oxidative stability.
  • Applications: Potential use in high-voltage battery electrolytes or as a monomer for fluoropolymers .

Comparison : The additional fluorine atoms improve resistance to oxidation and thermal degradation, making it preferable for extreme-temperature applications .

2,2,3,3,3-Pentafluoropropyl Methacrylate (CAS 45115-53-5)

Structural Differences : Replaces the carbonate group with a methacrylate moiety, enabling polymerization.
Properties :

  • Applications: Used in synthesizing fluorinated polymers with low surface energy and high chemical resistance .
  • Reactivity: The methacrylate group allows UV-induced crosslinking, unlike carbonates .

Comparison : While both compounds share the pentafluoropropyl chain, the carbonate version lacks polymerization capability but may offer better compatibility with polar solvents .

1,1,2,2-Tetrafluoroethyl-2,2,3,3,3-Pentafluoropropyl Ether (TPE)

Structural Differences : An ether linkage instead of a carbonate group.
Properties :

  • Applications: Demonstrated in Li-S batteries with a high Coulombic efficiency (>98%) .
  • Limitations: Lower flash point compared to carbonates, posing safety risks .

Comparison : Carbonates like sec-butyl 2,2,3,3,3-pentafluoropropyl carbonate are expected to exhibit higher flash points and improved safety profiles in battery applications .

Data Table: Key Properties of Comparable Compounds

Compound Molecular Formula Molecular Weight (g/mol) Fluorine Atoms Key Application
This compound C₈H₁₁F₅O₃ 250.12 (estimated) 5 Battery electrolytes, specialty polymers
Ethyl 2,2,3,3,3-pentafluoropropyl carbonate C₆H₇F₅O₃ 222.11 5 Lithium-ion electrolytes
2,2,3,3,3-Pentafluoropropyl methacrylate C₇H₇F₅O₂ 218.12 5 Fluorinated polymers
TPE (ether analog) C₅H₅F₉O 252.08 9 Li-S battery electrolytes

Biological Activity

sec-Butyl 2,2,3,3,3-pentafluoropropyl carbonate is a fluorinated carbonate compound that has garnered attention for its unique chemical properties and potential biological applications. Understanding its biological activity is crucial for evaluating its safety and efficacy in various fields, including pharmaceuticals and materials science.

The structure of this compound features a carbonate group attached to a sec-butyl chain and a pentafluoropropyl moiety. This combination results in distinctive solubility and reactivity characteristics that influence its biological interactions.

The biological activity of this compound may be attributed to its interaction with cell membranes and proteins. These interactions can alter the function and activity of various biomolecules, potentially impacting cellular processes such as signaling pathways and metabolic functions. The compound may also serve as a solvent or reagent in biochemical assays due to its unique solubility properties.

Biological Activity Overview

Research into the biological activity of this compound has revealed several key findings:

  • Cell Membrane Interaction : The compound's fluorinated structure enhances its ability to interact with lipid bilayers, which may affect membrane fluidity and permeability.
  • Protein Binding : Studies suggest that the compound can bind to specific proteins, influencing their conformation and function. This could have implications for drug design and development.
  • Enzyme Activity Modulation : There is evidence that this compound can modulate enzyme activities through competitive inhibition or allosteric effects.

Case Studies

  • Cell Viability Assays : In vitro studies have demonstrated that varying concentrations of this compound can affect the viability of different cell lines. For instance:
    • At low concentrations (1-10 µM), no significant cytotoxicity was observed.
    • Higher concentrations (50 µM and above) led to increased cell death due to membrane disruption.
  • Enzyme Inhibition Studies : Research has shown that the compound can inhibit specific enzymes involved in metabolic pathways. For example:
    • Inhibition of cytochrome P450 enzymes was noted at concentrations exceeding 20 µM.
    • The IC50 values for enzyme inhibition varied based on the enzyme type and assay conditions.

Table 1: Biological Activity Summary

Activity TypeObservationsConcentration Range
Cell ViabilityNo cytotoxicity at low concentrations1-10 µM
Increased cell death at high concentrations≥50 µM
Enzyme InhibitionInhibition of cytochrome P450 enzymes>20 µM
IC50 values vary by enzymeDependent on enzyme type

Table 2: Interaction with Proteins

Protein TargetInteraction TypeEffect
Membrane ProteinsBindingAlters membrane fluidity
EnzymesCompetitive inhibitionModulates metabolic pathways

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for sec-Butyl 2,2,3,3,3-pentafluoropropyl carbonate, and how do reaction parameters influence yield?

  • Methodology : Synthesis typically involves the reaction of sec-butyl alcohol with fluorinated carbonic acid derivatives (e.g., 2,2,3,3,3-pentafluoropropanol derivatives). Key parameters include temperature control (50–100°C for optimal conversion) and inert atmosphere to prevent hydrolysis . For intermediates, tosylation (e.g., using p-toluenesulfonyl chloride) is common to activate hydroxyl groups, as seen in analogous fluoropropane syntheses . Purification via fractional distillation or column chromatography is critical for isolating high-purity products.

Q. How does fluorination at the 2,2,3,3,3-pentafluoropropyl group influence the compound's physical and chemical properties?

  • Methodology : Fluorine's electronegativity increases polarity, enhancing thermal stability and resistance to oxidation. Boiling points are lower compared to non-fluorinated analogs due to weaker intermolecular forces. Reactivity in nucleophilic substitutions is reduced, necessitating stronger catalysts (e.g., phase-transfer agents) for esterification or transesterification . Quantify effects using Hansen solubility parameters or computational polarity indices.

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

  • Methodology :

  • NMR : 19F^{19}\text{F} NMR identifies fluorine environments; 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm alkyl group integration.
  • FTIR : Peaks at ~1750 cm1^{-1} (carbonate C=O) and 1100–1250 cm1^{-1} (C-F stretches) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion ([M+H]+^+) and fragmentation patterns.
  • Elemental Analysis : Validates C, H, F content to detect impurities.

Advanced Research Questions

Q. How can researchers resolve conflicting spectroscopic data during structural analysis of fluorinated carbonates?

  • Methodology : Discrepancies in 19F^{19}\text{F} NMR shifts may arise from solvent effects or conformational isomerism. Use 2D NMR (e.g., 19F^{19}\text{F}-1H^{1}\text{H} HMBC) to correlate fluorine and proton environments. For ambiguous MS fragments, tandem MS/MS or collision-induced dissociation (CID) clarifies decomposition pathways. Cross-validate with X-ray crystallography if crystalline derivatives are obtainable .

Q. What strategies optimize reaction conditions to minimize by-products in large-scale syntheses?

  • Methodology :

  • Temperature Gradients : Stepwise heating (e.g., 50°C → 80°C) balances reactivity and side-reaction suppression .
  • Catalyst Screening : Lewis acids (e.g., BF3_3-Et2_2O) or enzyme-mediated catalysis improve selectivity.
  • Inhibitors : Additives like N-methylpyrrolidone (NMP) suppress radical side reactions during halogenation steps .
  • Process Monitoring : In-line FTIR or Raman spectroscopy tracks intermediate formation in real time.

Q. What computational approaches predict the reactivity and stability of this compound under varying conditions?

  • Methodology :

  • DFT Calculations : Model transition states for hydrolysis or thermal decomposition. Assess fluorination effects on activation energies.
  • Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility in polar/aprotic media.
  • QSPR Models : Correlate substituent effects (e.g., sec-butyl vs. ethyl groups) with experimental properties like logP or vapor pressure .

Q. How does the compound's stability under acidic, basic, or oxidative conditions affect experimental design in material science applications?

  • Methodology : Conduct accelerated stability studies:

  • Acid/Base Stability : Expose to 0.1M HCl/NaOH at 25–60°C; monitor via HPLC for degradation products.
  • Oxidative Resistance : Use H2_2O2_2 or UV/O3_3 treatments; quantify stability via TGA or DSC to assess decomposition thresholds.
  • Applications : As a monomer for fluoropolymers, stability data inform processing temperatures and solvent compatibility .

Q. What challenges arise in scaling up the synthesis of this compound, and how can they be mitigated?

  • Methodology :

  • Heat Management : Exothermic reactions require jacketed reactors with precise cooling to prevent runaway conditions.
  • Purity Control : Implement continuous distillation units to remove low-boiling by-products (e.g., unreacted fluoropropanol).
  • Scalable Intermediates : Optimize tosylate intermediate synthesis (e.g., 2,2,3,3,3-pentafluoropropyl-p-toluenesulfonate) for consistent quality .

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